(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate
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Overview
Description
(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is an organic compound that belongs to the class of cyclopropyl esters. This compound is characterized by the presence of a cyclopropyl group attached to a hydroxyacetate moiety, with a benzyl group attached to the oxygen atom. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate can be achieved through several methods. One common approach involves the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones . This method allows for the preparation of a variety of hydroxy-substituted cyclopropanes, which can serve as building blocks for the synthesis of bioactive compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection of functional groups, cyclopropanation, and subsequent deprotection to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl 2-cyclopropyl-2-oxoacetate.
Reduction: Formation of benzyl 2-cyclopropyl-2-hydroxyethanol.
Substitution: Formation of various substituted benzyl 2-cyclopropyl-2-hydroxyacetates.
Scientific Research Applications
(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-cyclopropyl-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-Benzyl 2-cyclopropyl-2-hydroxyacetate is unique due to its specific (S)-configuration and the presence of a benzyl group, which can influence its reactivity and interactions compared to other similar compounds. The benzyl group can also provide additional sites for functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
benzyl (2S)-2-cyclopropyl-2-hydroxyacetate |
InChI |
InChI=1S/C12H14O3/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2/t11-/m0/s1 |
InChI Key |
HBEZCBDGJMYNGS-NSHDSACASA-N |
Isomeric SMILES |
C1CC1[C@@H](C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1CC1C(C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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